2-{4-[6-methyl-2-(methylsulfanyl)pyrimidin-4-yl]piperazin-1-yl}-5H,7H,8H-pyrano[4,3-b]pyridine-3-carbonitrile
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Overview
Description
2-{4-[6-Methyl-2-(methylsulfanyl)pyrimidin-4-yl]piperazin-1-yl}-5H,7H,8H-pyrano[4,3-b]pyridine-3-carbonitrile is a compound of significant interest in scientific research. Its complex structure, combining pyrimidine, piperazine, and pyrano-pyridine moieties, suggests diverse potential applications in chemistry, biology, and industry. This article delves into the synthetic methods, chemical reactions, applications, and mechanisms of action of this intriguing compound, and compares it with similar compounds to highlight its uniqueness.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{4-[6-Methyl-2-(methylsulfanyl)pyrimidin-4-yl]piperazin-1-yl}-5H,7H,8H-pyrano[4,3-b]pyridine-3-carbonitrile typically involves multi-step reactions, beginning with the preparation of individual components:
Step 1: : Synthesis of 6-methyl-2-(methylsulfanyl)pyrimidine
Reaction: Condensation of methylamine with 2-methylthio-3,4-dihydro-2H-pyrimidine.
Conditions: Reflux in ethanol, followed by purification.
Step 2: : Synthesis of piperazine derivative
Reaction: Alkylation of piperazine with 6-methyl-2-(methylsulfanyl)pyrimidine.
Conditions: Use of a suitable alkylating agent like methyl iodide, under basic conditions.
Step 3: : Cyclization to form pyrano-pyridine scaffold
Reaction: Cyclization reaction involving a nitrile group.
Conditions: Cyclization under acidic or basic conditions to form the pyrano[4,3-b]pyridine ring system.
Industrial Production Methods
Industrial production may employ optimized synthetic routes, focusing on cost-efficiency, scalability, and yield. Continuous flow chemistry, microwave-assisted synthesis, or high-throughput parallel synthesis are potential methods to increase the efficiency and consistency of the production process.
Chemical Reactions Analysis
Types of Reactions
The compound undergoes various reactions, including:
Oxidation: : Conversion of sulfur in the pyrimidine ring to sulfoxide or sulfone.
Reduction: : Reductive amination or reduction of nitrile groups.
Substitution: : Nucleophilic substitution at the piperazine ring or pyridine moiety.
Common Reagents and Conditions
Oxidation: : Hydrogen peroxide or m-chloroperbenzoic acid under mild conditions.
Reduction: : Sodium borohydride or lithium aluminum hydride in ethanol or tetrahydrofuran.
Substitution: : Halogenated derivatives (e.g., bromo or chloro compounds) as nucleophilic partners, in the presence of bases like potassium carbonate or triethylamine.
Major Products
Oxidation: : Sulfoxides or sulfones.
Reduction: : Primary or secondary amines.
Substitution: : Various substituted pyridines or piperazines, based on the nature of the nucleophile.
Scientific Research Applications
Chemistry
In chemistry, this compound's unique structure allows it to act as a building block for more complex molecules. Its reactivity and functionality make it suitable for designing new catalysts or ligands for metal complexes.
Biology
Biologically, it holds potential as a pharmacophore in drug design, potentially interacting with specific enzymes, receptors, or other biomolecules. Its structure suggests possible applications in developing medications for treating various diseases.
Medicine
Medicinally, research might focus on its activity against certain pathogens, including bacteria, viruses, or fungi. Its potential as an anti-cancer, anti-inflammatory, or CNS-active agent could be explored.
Industry
In industrial settings, it could serve as a precursor for materials science applications, potentially contributing to the development of new polymers, coatings, or advanced materials.
Mechanism of Action
The mechanism by which this compound exerts its effects depends on its specific target and application:
Molecular Targets: : Enzymes, receptors, or other proteins that interact with its functional groups.
Pathways Involved: : Signal transduction pathways, metabolic processes, or other cellular mechanisms where the compound's presence alters biological activity.
Comparison with Similar Compounds
Unique Features
This compound's combination of pyrimidine, piperazine, and pyrano-pyridine rings is unique. It offers a distinct set of interactions and reactivity patterns compared to other similar compounds.
Similar Compounds
2-(2-Methyl-1H-pyrrolo[3,2-b]pyridin-3-yl)pyrimidin-4-amine: : Lacks the piperazine ring, offering different biological activity.
2-(1H-Pyrrolo[2,3-b]pyridin-3-yl)piperazin-1-yl]-5H-pyrano[3,4-b]pyridine-3-carbonitrile: : Different substitution pattern, affecting chemical reactivity and application scope.
2-(4-(Methylthio)pyrimidin-2-yl)piperazine: : Simpler structure, but similar functional groups.
Through comprehensive research and application, 2-{4-[6-Methyl-2-(methylsulfanyl)pyrimidin-4-yl]piperazin-1-yl}-5H,7H,8H-pyrano[4,3-b]pyridine-3-carbonitrile shows promise across various scientific fields, solidifying its status as a versatile and valuable compound in contemporary research and industry.
Properties
IUPAC Name |
2-[4-(6-methyl-2-methylsulfanylpyrimidin-4-yl)piperazin-1-yl]-7,8-dihydro-5H-pyrano[4,3-b]pyridine-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N6OS/c1-13-9-17(23-19(21-13)27-2)24-4-6-25(7-5-24)18-14(11-20)10-15-12-26-8-3-16(15)22-18/h9-10H,3-8,12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AATUFXNZYFKBJE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)SC)N2CCN(CC2)C3=C(C=C4COCCC4=N3)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N6OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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